molecular formula C13H17N5O B2709437 1-ethyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448135-53-2

1-ethyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2709437
CAS No.: 1448135-53-2
M. Wt: 259.313
InChI Key: BXHAYFRHQONGOS-UHFFFAOYSA-N
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Description

1-ethyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound of interest in chemical and pharmaceutical research. This molecule features a urea core, a common pharmacophore in medicinal chemistry, which is functionalized with an ethyl group and a pyrazolyl-ethyl moiety. The presence of the pyridin-2-yl-substituted pyrazole ring system is a significant structural feature, as this heterocyclic scaffold is found in a variety of biologically active molecules and is frequently investigated for its potential as a protein kinase inhibitor or receptor ligand . The specific molecular architecture suggests it may be valuable as a building block or intermediate in organic synthesis, or as a lead compound in the discovery and development of new therapeutic agents. As with many specialized research chemicals, its mechanism of action and specific research applications are areas of ongoing scientific exploration. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-ethyl-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-2-14-13(19)16-8-10-18-9-6-12(17-18)11-5-3-4-7-15-11/h3-7,9H,2,8,10H2,1H3,(H2,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHAYFRHQONGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCN1C=CC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves the reaction of pyridine and pyrazole derivatives under specific conditions. One common method includes the use of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl) and N-hydroxysuccinimide (NHS) as coupling agents . The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including 1-ethyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea, exhibit promising anticancer properties. These compounds have been shown to inhibit specific kinases associated with cancer cell proliferation. For instance, studies have reported that similar pyrazole derivatives can effectively target and inhibit the activity of protein kinases involved in tumor growth and metastasis .

Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies have demonstrated that pyrazole derivatives can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling and potentially improving cognitive function .

Antimicrobial Properties
Compounds related to this compound have shown antimicrobial activity against various pathogens. For example, certain derivatives have displayed significant inhibition against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Agricultural Applications

Pesticide Development
Due to their biological activity, pyrazole derivatives are being explored as potential pesticides. Their ability to disrupt specific biochemical pathways in pests makes them valuable in agrochemical formulations aimed at controlling agricultural pests while minimizing harm to beneficial organisms .

Plant Growth Regulators
Research has also indicated that certain pyrazole compounds can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .

Material Science

Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been investigated for creating advanced materials with enhanced thermal and mechanical properties. The compound's ability to interact with various polymer chains can lead to the development of novel composites with tailored functionalities .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the synthesis of several pyrazole derivatives, including variations of this compound). These derivatives were evaluated for their cytotoxic effects on cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Agricultural Application

In agricultural research, a field trial was conducted using a formulation containing pyrazole derivatives as a pesticide. The results demonstrated a significant reduction in pest populations compared to untreated controls, along with minimal impact on non-target species .

Mechanism of Action

The mechanism of action of 1-ethyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The pyridine and pyrazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea Derivatives

Compound Name Core Structure Key Substituents Molecular Formula (Example) Notable Features
Target Compound Urea + pyridylpyrazole Pyridin-2-yl, ethylurea C₁₂H₁₆N₆O Pyridine enhances polarity; ethyl moderates lipophilicity
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Urea + phenylpyrazole 3-Methylphenyl, ethylurea C₁₅H₁₉N₅O Phenyl group increases hydrophobicity; methyl improves metabolic stability
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) Urea + dimethoxyphenyl + pyrazole 3,5-Dimethoxyphenyl, methylpyrazole C₁₃H₁₆N₄O₃ Methoxy groups enhance solubility; methylpyrazole reduces steric hindrance
1-(3-Nitrophenyl)-3-(5-methyl-1H-triazol-4-yl)urea (15a) Urea + nitrophenyl + triazole 3-Nitrophenyl, methyltriazole C₁₀H₁₀N₆O₃ Nitro group increases electron-withdrawing effects; may improve binding affinity
1-(3-Trifluoromethyl-1H-pyrazol-1-yl)-N,N,N-trimethylurea (Patent Example) Urea + trifluoromethylpyrazole CF₃, trimethylamine C₈H₁₂F₃N₅O Trifluoromethyl enhances lipophilicity and metabolic resistance

Key Observations :

  • Ethylurea substituents balance lipophilicity, whereas compounds like MK13 (dimethoxyphenyl) prioritize solubility .
  • Electron-withdrawing groups (e.g., nitro in 15a, CF₃ in patent compounds) may enhance binding but reduce solubility compared to the target’s pyridine .

Key Observations :

  • The target compound’s synthesis may align with and , utilizing azide-amine coupling or pyrazole alkylation under reflux .
  • Solvent systems vary: polar aprotic solvents (dioxane) for 15a vs. acetic acid for MK13, influencing reaction efficiency .

Physicochemical Properties

Table 3: Physical Properties

Compound Melting Point (°C) Solubility Trends Stability Notes
Target Compound Not reported Moderate (pyridine enhances aqueous solubility) Likely stable in acidic conditions due to urea backbone
9a 167–175 Low (hydrophobic phenyl) Stable in organic solvents
MK13 Not reported High (methoxy groups) Sensitive to strong bases
15a Not reported Low (nitro group reduces H₂O solubility) May degrade under reducing conditions

Key Observations :

  • The target’s pyridine ring likely improves aqueous solubility over phenyl analogs (e.g., 9a) but may still require formulation optimization for bioavailability.
  • Urea stability is consistent across analogs, though electron-deficient groups (e.g., nitro in 15a) may alter degradation pathways .

Biological Activity

1-ethyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a heterocyclic compound featuring both pyridine and pyrazole moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications in treating various diseases such as cancer and inflammatory conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name 1ethyl3[2(3pyridin2ylpyrazol1yl)ethyl]urea\text{IUPAC Name }1-\text{ethyl}-3-[2-(3-\text{pyridin}-2-\text{yl}\text{pyrazol}-1-\text{yl})\text{ethyl}]\text{urea}

The compound has a molecular formula of C13H17N5OC_{13}H_{17}N_5O and a molecular weight of 261.31g/mol261.31\,g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the pyridine and pyrazole moieties allows for binding to active sites, which can modulate enzyme activity or alter receptor signaling pathways. This interaction may lead to inhibition or activation of various biological processes .

Enzyme Inhibition

Research indicates that compounds related to pyrazolyl-ureas exhibit significant inhibitory activity against human carbonic anhydrase (hCA), which plays a crucial role in physiological processes such as pH regulation and ion transport. The inhibition of hCA could potentially lead to therapeutic effects in conditions like glaucoma and epilepsy .

Antimicrobial Activity

Studies have shown that similar pyrazolyl derivatives demonstrate moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds within this class have reported minimum inhibitory concentrations (MICs) ranging from 250 μg/mL, indicating potential for development as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines. Research has demonstrated that derivatives can inhibit tumor necrosis factor-alpha (TNFα), which is pivotal in inflammatory responses. Such inhibition suggests a potential application in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study exploring the anticancer potential of pyrazolyl derivatives found that certain compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through caspase activation, highlighting the therapeutic promise of such compounds in oncology .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the structure-activity relationship (SAR) of pyrazolyl ureas showed that modifications in the substituents significantly influenced their inhibitory potency against hCA. The most potent inhibitors demonstrated IC50 values in the low nanomolar range, suggesting strong potential for clinical applications .

Data Summary Table

Biological Activity Target Effect Reference
Enzyme InhibitionHuman Carbonic AnhydraseSignificant inhibition
AntibacterialStaphylococcus aureusMIC ~ 250 μg/mL
Anti-inflammatoryTNFαInhibition noted
AnticancerVarious Cancer Cell LinesInduction of apoptosis

Q & A

Q. What are the established synthetic routes for 1-ethyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea, and what are their comparative advantages?

Methodological Answer: The synthesis of this urea derivative can be achieved via two primary routes:

  • Curtius Reaction Approach : Reacting 4-hydroxymethylpyrazole-3-carbonyl azides with primary amines under reflux conditions in anhydrous toluene. This method, adapted from pyrazole-urea syntheses, avoids selectivity issues associated with direct isocyanate addition and allows intramolecular cyclization in the absence of amines .
  • Coupling Agent Strategy : Using coupling agents (e.g., DIPEA) in DCM to facilitate reactions between pyrazolyl-ethylamine intermediates and ethyl isocyanate derivatives. This approach, demonstrated for adamantyl-urea analogs, achieves moderate yields (40–63%) and requires rigorous purification via crystallization from EtOH–AcOH mixtures .

Q. Comparative Advantages :

MethodYield (%)Purity ControlScalability
Curtius Reaction50–65High (via cyclization)Moderate
Coupling Agent40–63Requires chromatographyHigh

Q. Which spectroscopic techniques are most effective for characterizing the structure of this urea derivative?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming the urea backbone and pyridyl-pyrazole substituents. Key signals include:
    • Urea NH protons at δ 6.8–7.2 ppm (broad, exchangeable).
    • Pyridyl aromatic protons at δ 8.2–8.6 ppm (doublets) .
  • IR Spectroscopy : Identifies urea C=O stretching (~1640–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
  • X-ray Crystallography : Resolves conformational details (e.g., planarity of the pyrazole ring and urea linkage), as demonstrated in cadmium complexes of structurally related ligands .

Advanced Questions

Q. How can researchers design experiments to study the coordination behavior of this compound with transition metals?

Methodological Answer:

  • Ligand Design : The pyridyl-pyrazole moiety acts as a bidentate ligand. Metal coordination occurs via the pyridyl nitrogen and pyrazole N1, as observed in cadmium(II) complexes .
  • Experimental Setup :
    • Synthesis of Metal Complexes : React the urea derivative with metal salts (e.g., CdI₂, ZnCl₂) in ethanol/water under reflux.
    • Characterization : Use UV-Vis (d-d transitions), luminescence spectroscopy (for Cd complexes), and Hirshfeld surface analysis to study supramolecular interactions .
    • Stability Studies : Conduct thermogravimetric analysis (TGA) to assess thermal stability of the complexes .

Q. Example Data from Cadmium Complexes :

Property[Cd₂(ppb)₄(H₂O)₂]·8H₂O (1)[Cd(Hppb)I₂]ₙ (2)
Luminescence λ_max (nm)425 (blue emission)398 (violet)
Coordination GeometryOctahedralDistorted tetrahedral

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Use apoptosis induction assays (e.g., caspase-3 activation in A549 cells) with controlled conditions (e.g., 10 µM compound concentration, 48-hour exposure) to ensure reproducibility .
  • Mechanistic Profiling : Compare mitochondrial dysfunction modulation (via JC-1 staining for membrane potential) to rule off-target effects, as seen in amyloid-beta studies .
  • Data Normalization : Adjust for cell line variability (e.g., HEK293 vs. A549) and solvent effects (DMSO concentration ≤0.1%) .

Case Study : Contradictory IC₅₀ values in cytotoxicity assays may arise from differences in:

  • Culture Media (e.g., serum-free vs. 10% FBS).
  • Endpoint Detection (MTT vs. ATP luminescence).

Q. How can computational methods complement experimental studies of this compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices. For example, the urea carbonyl carbon (f⁻ ≈ 0.15) is susceptible to nucleophilic attack .
  • Molecular Docking : Screen against kinase targets (e.g., EGFR) using PyRx or AutoDock Vina to rationalize antitumor activity .
  • MD Simulations : Assess stability of metal-ligand complexes in aqueous environments (e.g., RMSD < 2 Å over 100 ns trajectories) .

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